molecular formula C17H21ClN2O B11041357 N-((1-(3-Chlorobenzyl)piperidin-4-yl)methyl)but-2-ynamide

N-((1-(3-Chlorobenzyl)piperidin-4-yl)methyl)but-2-ynamide

Cat. No.: B11041357
M. Wt: 304.8 g/mol
InChI Key: VVTDDBSAXDZYAV-UHFFFAOYSA-N
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Description

N-({1-[(3-CHLOROPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)BUT-2-YNAMIDE is a synthetic organic compound that features a piperidine ring substituted with a chlorophenylmethyl group and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(3-CHLOROPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)BUT-2-YNAMIDE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenylmethyl Group: This step involves the alkylation of the piperidine ring with a chlorophenylmethyl halide under basic conditions.

    Attachment of the But-2-ynamide Moiety: The final step involves the coupling of the piperidine derivative with a but-2-ynamide precursor, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(3-CHLOROPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)BUT-2-YNAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the alkyne moiety.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Products may include alkanes or alkenes.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-({1-[(3-CHLOROPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)BUT-2-YNAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including as a candidate for drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-({1-[(3-CHLOROPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)BUT-2-YNAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-({1-[(4-CHLOROPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)BUT-2-YNAMIDE: Similar structure but with a different position of the chlorine atom.

    N-({1-[(3-BROMOPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)BUT-2-YNAMIDE: Similar structure with bromine instead of chlorine.

Uniqueness

N-({1-[(3-CHLOROPHENYL)METHYL]PIPERIDIN-4-YL}METHYL)BUT-2-YNAMIDE is unique due to its specific substitution pattern, which may confer distinct biological or chemical properties compared to its analogs.

Properties

Molecular Formula

C17H21ClN2O

Molecular Weight

304.8 g/mol

IUPAC Name

N-[[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methyl]but-2-ynamide

InChI

InChI=1S/C17H21ClN2O/c1-2-4-17(21)19-12-14-7-9-20(10-8-14)13-15-5-3-6-16(18)11-15/h3,5-6,11,14H,7-10,12-13H2,1H3,(H,19,21)

InChI Key

VVTDDBSAXDZYAV-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NCC1CCN(CC1)CC2=CC(=CC=C2)Cl

Origin of Product

United States

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